molecular formula C14H17N3O B4237923 2-(1H-imidazol-1-yl)-N-isopropyl-N-phenylacetamide

2-(1H-imidazol-1-yl)-N-isopropyl-N-phenylacetamide

Cat. No. B4237923
M. Wt: 243.30 g/mol
InChI Key: NPGDVONHAYADSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-imidazol-1-yl)-N-isopropyl-N-phenylacetamide, also known as IPPA, is a chemical compound with potential applications in scientific research. This compound is a member of the imidazole family of compounds, which are known for their diverse range of biological activities. IPPA has been the subject of several studies, which have investigated its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)-N-isopropyl-N-phenylacetamide is not fully understood, but it is believed to involve modulation of GABA-A receptors. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA). Modulation of these receptors can lead to changes in neuronal activity, which can have a range of effects on behavior and physiology.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-imidazol-1-yl)-N-isopropyl-N-phenylacetamide can have a range of biochemical and physiological effects, including modulation of GABA-A receptor activity, anticonvulsant and anxiolytic effects, and changes in neuronal activity. 2-(1H-imidazol-1-yl)-N-isopropyl-N-phenylacetamide has also been shown to have anti-inflammatory effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1H-imidazol-1-yl)-N-isopropyl-N-phenylacetamide for lab experiments is its ability to modulate GABA-A receptor activity. This makes it a useful tool for investigating the role of these receptors in behavior and physiology. However, there are also some limitations to the use of 2-(1H-imidazol-1-yl)-N-isopropyl-N-phenylacetamide in lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted effects.

Future Directions

There are several potential future directions for research on 2-(1H-imidazol-1-yl)-N-isopropyl-N-phenylacetamide. One area of interest is the development of new drugs that target GABA-A receptors, which could have potential therapeutic applications in the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of the anti-inflammatory effects of 2-(1H-imidazol-1-yl)-N-isopropyl-N-phenylacetamide, which could lead to the development of new treatments for inflammatory disorders. Finally, further studies are needed to fully understand the mechanism of action of 2-(1H-imidazol-1-yl)-N-isopropyl-N-phenylacetamide and its potential effects on behavior and physiology.

Scientific Research Applications

2-(1H-imidazol-1-yl)-N-isopropyl-N-phenylacetamide has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. Studies have shown that 2-(1H-imidazol-1-yl)-N-isopropyl-N-phenylacetamide can modulate the activity of GABA-A receptors, which are important targets for drugs that act on the central nervous system. 2-(1H-imidazol-1-yl)-N-isopropyl-N-phenylacetamide has also been shown to have anticonvulsant and anxiolytic effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.

properties

IUPAC Name

2-imidazol-1-yl-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-12(2)17(13-6-4-3-5-7-13)14(18)10-16-9-8-15-11-16/h3-9,11-12H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGDVONHAYADSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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